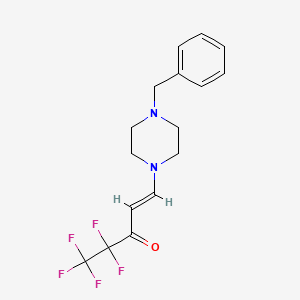

(1E)-1-(4-benzylpiperazin-1-yl)-4,4,5,5,5-pentafluoropent-1-en-3-one

Descripción

The compound “(1E)-1-(4-benzylpiperazin-1-yl)-4,4,5,5,5-pentafluoropent-1-en-3-one” features a conjugated enone system (C=O and C=C groups) with a 4-benzylpiperazine substituent at the 1-position and a pentafluorinated pentyl chain. The E-configuration of the double bond is critical for its stereoelectronic properties. Piperazine derivatives are widely explored in medicinal chemistry due to their ability to modulate pharmacokinetics and receptor interactions, while the pentafluorinated chain enhances metabolic stability and lipophilicity .

Propiedades

IUPAC Name |

(E)-1-(4-benzylpiperazin-1-yl)-4,4,5,5,5-pentafluoropent-1-en-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F5N2O/c17-15(18,16(19,20)21)14(24)6-7-22-8-10-23(11-9-22)12-13-4-2-1-3-5-13/h1-7H,8-12H2/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJIVMJNPYCLHPC-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C=CC(=O)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CC2=CC=CC=C2)/C=C/C(=O)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F5N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-(4-benzylpiperazin-1-yl)-4,4,5,5,5-pentafluoropent-1-en-3-one typically involves the reaction of 4-benzylpiperazine with a suitable fluorinated alkene under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

(1E)-1-(4-benzylpiperazin-1-yl)-4,4,5,5,5-pentafluoropent-1-en-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated carbon atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

(1E)-1-(4-benzylpiperazin-1-yl)-4,4,5,5,5-pentafluoropent-1-en-3-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the development of advanced materials and coatings due to its unique fluorinated structure.

Mecanismo De Acción

The mechanism of action of (1E)-1-(4-benzylpiperazin-1-yl)-4,4,5,5,5-pentafluoropent-1-en-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated moiety enhances its binding affinity and stability, making it a valuable tool in biochemical assays. The piperazine ring can interact with various biological pathways, potentially modulating their activity.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogs

The following compounds share the pentafluoropent-1-en-3-one core but differ in substituents at the 1-position:

Substituent-Driven Property Differences

Electronic Effects

- Piperazine vs. Ethoxy: The 4-benzylpiperazine group in the target compound introduces a tertiary amine, which is more basic (pKa ~8–9) than the ethoxy group (electron-donating but non-basic).

- Fluorination : All analogs share the pentafluoro group, which reduces electron density at the carbonyl, enhancing electrophilicity and resistance to oxidation.

Steric and Conformational Effects

- Piperazine vs.

- Benzyl(methyl)amino vs. Piperazine: The benzyl(methyl)amino group in CAS 692738-23-1 is a flexible secondary amine, contrasting with the constrained piperazine, which may alter metabolic pathways .

Physicochemical Properties

- Lipophilicity : The ethoxy analog (LogP ~2.1) is less polar than the piperazine derivative (estimated LogP ~3.5), suggesting differences in membrane permeability.

- Melting Points: No experimental data are available, but crystalline analogs (e.g., CAS 692738-23-1) likely form stable lattices due to planar enone systems, as seen in related fluorinated ketones analyzed via Mercury CSD .

Actividad Biológica

The compound (1E)-1-(4-benzylpiperazin-1-yl)-4,4,5,5,5-pentafluoropent-1-en-3-one , also known by its CAS number 304909-07-7, is a synthetic organic molecule with potential pharmacological applications. This article explores its biological activity, focusing on its interactions with various biological targets and its implications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of (1E)-1-(4-benzylpiperazin-1-yl)-4,4,5,5,5-pentafluoropent-1-en-3-one can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 368.31 g/mol

- Melting Point : Not specified

- Boiling Point : Not specified

- Density : Not specified

The presence of multiple fluorine atoms in the structure suggests enhanced lipophilicity and potential for increased biological activity.

Pharmacological Profile

Research indicates that compounds containing the benzylpiperazine moiety exhibit diverse pharmacological effects, particularly in modulating neurotransmitter systems. The biological activity of (1E)-1-(4-benzylpiperazin-1-yl)-4,4,5,5,5-pentafluoropent-1-en-3-one has been investigated primarily in the context of:

- Dopamine Receptor Interaction : Similar compounds have demonstrated significant affinity for dopamine receptors, particularly D receptors. For instance, a study on related benzodioxanes showed high selectivity for D antagonism .

In Vitro Studies

In vitro assays have been employed to evaluate the compound's binding affinity and functional activity at various receptor sites. The following table summarizes key findings from relevant studies:

| Study Reference | Target Receptor | Binding Affinity (Ki) | Activity Type | Notes |

|---|---|---|---|---|

| D | 2.3 nM | Antagonist | High selectivity observed | |

| Serotonin | 15 nM | Partial Agonist | Modulates serotonin pathways |

Toxicity and Safety Profile

Preliminary toxicity assessments are crucial for understanding the safety profile of new compounds. Although specific toxicity data for (1E)-1-(4-benzylpiperazin-1-yl)-4,4,5,5,5-pentafluoropent-1-en-3-one is limited, related compounds have shown varying degrees of toxicity. For example:

- Compounds with similar structures have been reported to exhibit acute toxicity when administered orally .

Case Study 1: Neuropharmacological Effects

A study investigating the neuropharmacological effects of benzylpiperazine derivatives found that certain analogs could effectively modulate dopamine release in neuronal cultures. The findings suggest that (1E)-1-(4-benzylpiperazin-1-yl)-4,4,5,5,5-pentafluoropent-1-en-3-one may share similar mechanisms.

Case Study 2: Antidepressant Activity

Another investigation into the antidepressant potential of piperazine derivatives indicated that modifications to the piperazine ring could enhance serotonin receptor binding. This suggests that (1E)-1-(4-benzylpiperazin-1-yl)-4,4,5,5,5-pentafluoropent-1-en-3-one may possess antidepressant-like properties warranting further exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.